QC Inhibitory Potency of the 2,5‑Dimethyl Congener vs. 1,4‑Bis(imidazol‑1‑yl)‑2,5‑dimethylbenzene
The target compound contains a sulfonamide zinc‑binding group that anchors to the active‑site zinc of glutaminyl cyclase (QC), a feature absent in the previously reported 1,4‑bis(imidazol‑1‑yl)‑2,5‑dimethylbenzene (Ki = 295 ± 5 nM) [1]. In the sulfonamide series, introduction of the SO₂NH linker consistently yields 3‑ to 10‑fold improvements in QC Ki values relative to non‑sulfonamide imidazole derivatives [1]. Although the exact Ki for 321717-80-0 has not been disclosed in peer‑reviewed literature, class‑level data from structurally analogous N‑(imidazol‑1‑yl‑propyl)‑benzenesulfonamides indicate Ki values in the range of 50–200 nM [2].
| Evidence Dimension | QC inhibition (Ki) |
|---|---|
| Target Compound Data | Estimated 50–200 nM (class‑level inference) [2] |
| Comparator Or Baseline | 1,4‑Bis(imidazol‑1‑yl)‑2,5‑dimethylbenzene – Ki = 295 ± 5 nM [1] |
| Quantified Difference | >1.5‑ to 6‑fold improvement, contingent on class‑level extrapolation |
| Conditions | Recombinant human QC, pH 8.0, 30 °C, fluorometric assay [1] |
Why This Matters
The sulfonamide anchor provides the mechanistic basis for enhanced QC potency, making 321717-80-0 a preferred starting point over non‑sulfonamide imidazole leads for Alzheimer's target‑based screening.
- [1] Schilling, S., Hoffmann, T., Wermann, M., Heiser, U., & Demuth, H.-U. (2003). Identification of Human Glutaminyl Cyclase as a Metalloenzyme: Potent Inhibition by Imidazole Derivatives and Heterocyclic Chelators. Journal of Biological Chemistry, 278(50), 49773–49779. View Source
- [2] Probiodrug AG. (2008). Patent WO2005000830 – Sulfonamides Derived from 4(5)‑(ω‑aminoalkyl)‑1H‑imidazoles. World Intellectual Property Organization. View Source
